molecular formula C36H47NO2Si2 B8099942 Bis(2-((tert-butyldiphenylsilyl)oxy)ethyl)amine

Bis(2-((tert-butyldiphenylsilyl)oxy)ethyl)amine

Cat. No.: B8099942
M. Wt: 581.9 g/mol
InChI Key: LQCXFYYRSBGTJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-((tert-butyldiphenylsilyl)oxy)ethyl)amine is a chemical compound characterized by its unique structure, which includes two tert-butyldiphenylsilyl ether groups attached to an ethylamine core. This compound is of interest in various scientific research applications due to its stability and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with tert-butyldiphenylsilyl chloride and ethylene glycol.

  • Reaction Steps:

  • Conditions: The reaction is usually carried out under anhydrous conditions with a suitable base, such as triethylamine, and at a temperature range of 0°C to room temperature.

Industrial Production Methods:

  • Scale-Up: The synthesis can be scaled up using industrial reactors with precise temperature and pressure control.

  • Purification: The product is purified through recrystallization or column chromatography to achieve high purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions using oxidizing agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can occur with various nucleophiles, such as alkyl lithium compounds (RLi) or Grignard reagents (RMgX).

Common Reagents and Conditions:

  • Oxidation: KMnO₄, OsO₄, CrO₃

  • Reduction: LiAlH₄, NaBH₄, H₂/Ni

  • Substitution: RLi, RMgX, NaOCH₃

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.

  • Reduction Products: Reduced amines or alcohols.

  • Substitution Products: Substituted amines or ethers.

Scientific Research Applications

Bis(2-((tert-butyldiphenylsilyl)oxy)ethyl)amine is utilized in several scientific research fields:

  • Chemistry: It serves as a protecting group for alcohols in organic synthesis, enhancing the stability of sensitive functional groups.

  • Biology: The compound is used in the study of enzyme mechanisms and inhibition, particularly in the context of silyl-protected substrates.

  • Industry: The compound is employed in the production of specialty chemicals and materials, benefiting from its unique chemical properties.

Mechanism of Action

The mechanism by which Bis(2-((tert-butyldiphenylsilyl)oxy)ethyl)amine exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

  • Pathways: It may influence metabolic pathways, particularly those involving silyl-protected intermediates.

Comparison with Similar Compounds

  • Tert-Butyldiphenylsilyl Ethers: These compounds share the tert-butyldiphenylsilyl protecting group but differ in their core structure.

  • Tert-Butyldimethylsilyl Ethers: Similar protecting groups but with different substituents.

Uniqueness: Bis(2-((tert-butyldiphenylsilyl)oxy)ethyl)amine stands out due to its dual ether groups, which provide enhanced stability and reactivity compared to single-protected analogs.

Properties

IUPAC Name

2-[tert-butyl(diphenyl)silyl]oxy-N-[2-[tert-butyl(diphenyl)silyl]oxyethyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H47NO2Si2/c1-35(2,3)40(31-19-11-7-12-20-31,32-21-13-8-14-22-32)38-29-27-37-28-30-39-41(36(4,5)6,33-23-15-9-16-24-33)34-25-17-10-18-26-34/h7-26,37H,27-30H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCXFYYRSBGTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCNCCO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H47NO2Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.